molecular formula C21H13BrN4O7 B11095713 4-bromo-2-[(Z)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

4-bromo-2-[(Z)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate

Cat. No.: B11095713
M. Wt: 513.3 g/mol
InChI Key: TUTQTHVATNIWQY-MYKKPKGFSA-N
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Description

4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE is a complex organic compound that features multiple functional groups, including a bromine atom, a cyano group, a nitro group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 2-(2-cyanophenoxy)acetic acid with hydrazine to form the hydrazone intermediate.

    Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the brominated intermediate with 5-nitro-2-furoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furoate ester and the hydrazone moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furoate ester and hydrazone.

    Reduction: The major product of reduction would be the corresponding amine derivative.

    Substitution: Substitution reactions would yield derivatives with the bromine atom replaced by the nucleophile.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of 4-BROMO-2-({(Z)-2-[2-(2-CYANOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 5-NITRO-2-FUROATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H13BrN4O7

Molecular Weight

513.3 g/mol

IUPAC Name

[4-bromo-2-[(Z)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C21H13BrN4O7/c22-15-5-6-17(33-21(28)18-7-8-20(32-18)26(29)30)14(9-15)11-24-25-19(27)12-31-16-4-2-1-3-13(16)10-23/h1-9,11H,12H2,(H,25,27)/b24-11-

InChI Key

TUTQTHVATNIWQY-MYKKPKGFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C\C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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